molecular formula C16H14N2O2 B2908550 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole CAS No. 723325-25-5

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2908550
CAS No.: 723325-25-5
M. Wt: 266.3
InChI Key: QGMXNKNPBDJMDK-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound based on the 1,3,4-oxadiazole scaffold, a five-membered aromatic ring containing one oxygen and two nitrogen atoms known for its significant role in medicinal chemistry . The 1,3,4-oxadiazole core is a privileged structure in drug discovery due to its wide spectrum of biological activities and its ability to act as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . This particular derivative features a 4-methylphenoxymethyl group and a phenyl ring as substituents, which are common modifications used to fine-tune the molecule's physicochemical properties and biological affinity. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated substantial research interest, particularly in the field of oncology . They have been investigated for their antiproliferative effects through various mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, all of which are prominent targets in anticancer drug development . Beyond oncology, research indicates that 1,3,4-oxadiazole derivatives possess a diverse range of other biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties . This makes them a versatile scaffold for building new active molecules in multiple therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate the specific utility of this compound in their own projects, such as in high-throughput screening, as a building block in synthetic chemistry, or for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-7-9-14(10-8-12)19-11-15-17-18-16(20-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMXNKNPBDJMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family and has a unique heterocyclic structure. It features a phenyl group and a 4-methylphenoxy group attached to the oxadiazole ring, which contributes to its potential biological activities and chemical reactivity. Oxadiazoles, particularly those with varied substituents, have received attention in medicinal chemistry because of their diverse pharmacological properties, including anticancer and antimicrobial activities. The uniqueness of this compound lies in its combination of both a phenyl group and a 4-methylphenoxy substituent. This structural configuration enhances its binding affinity to biological targets and may result in improved efficacy compared to similar compounds lacking these specific substitutions. The diversity in substituents allows for tailored modifications that can optimize its pharmacological profile for targeted therapies.

Potential Applications

The unique properties of this compound make it suitable for various applications.

Research

Research indicates that compounds within the oxadiazole class exhibit significant biological activities. Compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated anticancer activity against various cell lines .

Development of Anticancer Drugs

Recent developments and discoveries in anticancer drugs have involved the use of 1,3,4-oxadiazoles . Several synthesized derivatives, including 2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate, and N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, have shown promising cytotoxic activity . One of these compounds showed nearly double the potency compared to erlotinib, a standard drug .

Other Oxadiazoles

Other oxadiazoles with different substituents and structures include:

  • 3-(4-Methoxyphenyl)-5-(2-methylphenoxy)methyl)-1,2,4-oxadiazole, which lacks the phenyl group. Its different substituents may alter biological activity.
  • 5-(2-Methylphenoxy)-1,3,4-oxadiazole has a simplified structure and may exhibit different reactivity patterns.
  • 3-(4-Chlorophenyl)-5-(methyl)-1,3,4-oxadiazole contains a chlorine substituent and is known for distinct pharmacological properties.

Data Table

Compound NameStructureUnique Features
3-(4-Methoxyphenyl)-5-(2-methylphenoxy)methyl)-1,2,4-oxadiazoleStructureLacks the phenyl group; different substituents may alter biological activity
5-(2-Methylphenoxy)-1,3,4-oxadiazoleStructureSimplified structure; may exhibit different reactivity patterns
3-(4-Chlorophenyl)-5-(methyl)-1,3,4-oxadiazoleStructureContains a chlorine substituent; known for distinct pharmacological properties
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleN/AShowed better growth percent against various cell lines (SF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia), i.e., 98.74 in 1 dose 10−5M conc .
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleN/AShowed better growth percent against various cell lines (SF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia), i.e., 95.37, respectively, in 1 dose 10−5M conc .
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleN/AHas shown promising cytotoxic activity .
ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidateN/AHas shown promising cytotoxic activity and showed nearly double the potency as compared to erlotinib(IC50-0.41785 µM), which is the standard drug .
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineN/AHas shown promising cytotoxic activity .

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name (Structure) Substituents (Position 2) Key Biological Activity IC50 (µM) Selectivity Notes
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole (4-Methylphenoxy)methyl Antiproliferative (Breast Cancer) 10.51 ± 1.9 (MDA-MB-453) Moderate selectivity for cancer vs. normal cells
2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (4c) 2-Bromo-3-nitrophenyl Anticancer (Estrogen Receptor Binding) N/A High binding affinity to estrogen receptor (PDB: 3ERT)
2-(Benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole Benzylsulfanyl LOX Enzyme Inhibition N/A Enhanced activity with tert-butyl groups
PBD (2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole) Biphenyl Scintillator Fluor N/A High quantum yield in liquid scintillators
2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole Amino Antibacterial N/A Broad-spectrum activity against Gram-positive bacteria

Key Findings and Mechanistic Insights

Anticancer Activity: The methylphenoxy derivative shows comparable potency to other antiproliferative oxadiazoles, such as 2-(phenoxymethyl)-5-phenyl derivatives (IC50 ~10.25–10.51 µM) . However, bromo-nitrophenyl analogs (e.g., compound 4c) exhibit superior estrogen receptor binding affinity, suggesting divergent mechanisms (e.g., receptor antagonism vs. apoptosis induction) . Selectivity remains a challenge: The methylphenoxy derivative shows activity against normal liver cells (THLE-2, IC50 ~10.51 µM) , whereas sulfonamide-bearing oxadiazoles (e.g., compound 104 ) demonstrate broader cancer cell line efficacy.

Solubility: Derivatives with biphenyl groups (e.g., PBD ) exhibit lower aqueous solubility due to hydrophobic stacking, whereas nitro or bromo substituents may improve solubility in organic solvents .

Structural Biology: Crystal structures of 2-(phenoxymethyl)-5-phenyl derivatives (e.g., 7b and 7m ) reveal CH⋯N and CH⋯π interactions stabilizing the oxadiazole core. The methyl group in the target compound may reduce steric hindrance compared to bulkier tert-butyl groups in thioether analogs .

Scintillators: Biphenyl-substituted oxadiazoles (e.g., PBD ) are used as fluors in neutrino detectors, highlighting the scaffold’s versatility.

Biological Activity

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure characterized by a phenyl group and a 4-methylphenoxy group attached to the oxadiazole ring. Research indicates that derivatives of oxadiazoles exhibit significant pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2C_{16}H_{16}N_2O_2. The structure can be represented as follows:

2 4 Methylphenoxy methyl 5 phenyl 1 3 4 oxadiazole\text{2 4 Methylphenoxy methyl 5 phenyl 1 3 4 oxadiazole}

This compound's unique structural elements contribute to its binding affinity and potential efficacy against various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : Compounds within this class have shown significant cytotoxicity against cancer cell lines. A study reported that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against various cancer cell lines, including leukemia and melanoma .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Morphological changes in treated cells and western blotting analyses have confirmed these effects .
  • Comparative Efficacy : In comparative studies, some derivatives demonstrated better growth inhibition percentages than established chemotherapeutics like erlotinib .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedGI50 (µM)Mechanism
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazoleMCF-7 (breast cancer)<10Induces apoptosis
2-(Chlorophenyl)-5-(methyl)-1,3,4-oxadiazoleUACC-62 (melanoma)0.03Inhibits proliferation
2-(Methylphenoxy)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleHCT116 (colon cancer)0.67Targets EGFR

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acid derivatives under specific conditions. Variations in substituents can significantly affect the biological activity of the resulting compounds.

Synthetic Routes

Common methods include:

  • Cyclization with Hydrazides : Reacting appropriate hydrazides with benzoyl chloride.
  • Optimization for Yield : Industrial production often employs continuous flow reactors to enhance yield and purity.

Q & A

Q. Basic

  • Anticancer : MTT assay against breast cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to doxorubicin .
  • Antidiabetic : α-Glucosidase inhibition assays, with activity quantified relative to acarbose .
  • Anti-inflammatory : COX-2 inhibition measured via ELISA, using celecoxib as a reference .
    Validation : Dose-response curves, triplicate replicates, and statistical analysis (ANOVA, p < 0.05) ensure reliability .

What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

Q. Advanced

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases anticancer activity by enhancing target binding (e.g., Bcl-2 inhibition) . Conversely, methoxy groups improve antidiabetic potency via hydrophobic interactions with α-glucosidase .
  • Methodology :
    • Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase or COX-2 .
    • 3D-QSAR (CoMFA/CoMSIA) models correlate substituent properties (logP, polarizability) with activity .

What in vivo models are suitable for evaluating its antidiabetic efficacy, and how are pharmacokinetic parameters assessed?

Q. Advanced

  • Models : Streptozotocin-induced diabetic rats (oral glucose tolerance test) or db/db mice .
  • Dosing : Administered orally (50–350 mg/kg) for 4 weeks; blood glucose monitored weekly.
  • PK/PD : Plasma concentration measured via HPLC-MS/MS. Key parameters: Cmax, Tmax, half-life, and bioavailability (>60% suggests clinical potential) .

Which analytical methods ensure purity and structural confirmation, and how are they validated?

Q. Basic

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm .
  • Spectroscopy :
    • IR : Confirm C=N (1650–1680 cm⁻¹) and C-O-C (1220–1250 cm⁻¹) .
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and oxadiazole C-2 (δ 160–165 ppm) .
      Validation : Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (95–105%) .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
  • Orthogonal assays : Confirm antiglycation activity via both BSA-glucose and AGE fluorescence assays .

What computational strategies predict target interactions and optimize lead derivatives?

Q. Advanced

  • Docking : Glide SP/XP (Schrödinger) to simulate binding to acetylcholinesterase (PDB: 4EY7). Prioritize compounds with docking scores < −8 kcal/mol .
  • MD simulations : GROMACS (50 ns) evaluates complex stability (RMSD < 2 Å) .
  • ADMET prediction : SwissADME assesses BBB permeability (BOILED-Egg model) and hepatotoxicity .

What mechanisms underlie its anticancer effects, and how are apoptotic pathways studied?

Q. Advanced

  • Apoptosis assays : Annexin V-FITC/PI staining (flow cytometry) and caspase-3/7 activation (luminescence) .
  • Targets : Western blotting for Bcl-2 (downregulation) and Bax (upregulation) .
  • Synergy studies : Combinatorial index (CI) with paclitaxel (CI < 1 indicates synergy) .

How is ADMET profiling conducted to prioritize candidates for preclinical trials?

Q. Advanced

  • Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolism : Microsomal stability (human liver microsomes, t₁/₂ > 30 min) .
  • Toxicity : Ames test (mutagenicity) and hERG inhibition (patch-clamp, IC₅₀ > 10 µM) .

What experimental approaches evaluate its antioxidant potential in neurodegenerative models?

Q. Advanced

  • In vitro : DPPH/ABTS radical scavenging (IC₅₀ < 50 µM) .
  • Cellular : H₂O₂-induced oxidative stress in SH-SY5Y cells (ROS measured via DCFH-DA) .
  • In vivo : Morris water maze (cognitive improvement in Aβ-induced rats) .

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